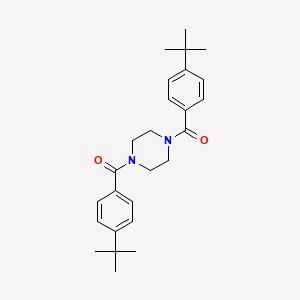

1,4-Bis(4-tert-butylbenzoyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

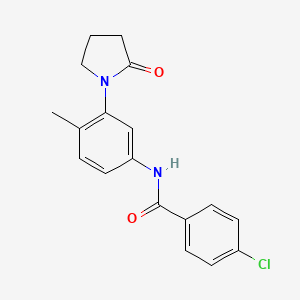

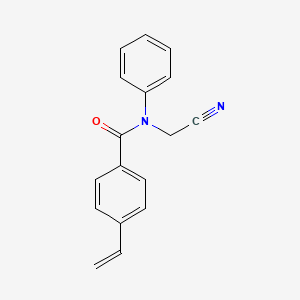

“1,4-Bis(4-tert-butylbenzoyl)piperazine” is a chemical compound with the molecular formula C26H34N2O2. It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

Piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines since the nitrogen atom sites serve as hydrogen bond donors/acceptors .Scientific Research Applications

Antibacterial and Biofilm Inhibition

A study by Mekky and Sanad (2020) delved into the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds exhibited potent in-vitro antibacterial and cytotoxic activities against different bacterial strains. Specifically, one derivative showed remarkable antibacterial efficacies and biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in effectiveness against S. aureus, S. mutans, and E. coli strains. Additionally, this compound demonstrated excellent inhibitory activities against the MurB enzyme, a target for antibiotic-resistant bacterial strains, showcasing the potential of piperazine derivatives in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).

Material Science and Catalysis

In the realm of material science and catalysis, Mohanty et al. (2008) introduced a highly stable and inexpensive ligand based on the piperazine framework. This ligand, when combined with palladium, facilitated efficient Suzuki–Miyaura and Mizoroki–Heck cross-coupling reactions under mild conditions. The study highlights the utility of piperazine-based ligands in organic synthesis, particularly in coupling reactions that are pivotal for constructing complex organic molecules (Mohanty et al., 2008).

Pharmaceutical Research

In pharmaceutical research, Kumar et al. (2021) investigated the synthesis and antibacterial activity of Terazosin hydrochloride, which involved the use of piperazine derivatives. The study underscored the significance of piperazine-based compounds in developing medications for hypertension and their potential antibacterial properties (Kumar et al., 2021).

Future Directions

properties

IUPAC Name |

[4-(4-tert-butylbenzoyl)piperazin-1-yl]-(4-tert-butylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O2/c1-25(2,3)21-11-7-19(8-12-21)23(29)27-15-17-28(18-16-27)24(30)20-9-13-22(14-10-20)26(4,5)6/h7-14H,15-18H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPWPOYXDATORF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(4-tert-butylbenzoyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Amino-[1,2,4]triazol-1-ylmethyl)-benzoic acid methyl ester](/img/structure/B2739584.png)

![4-hydroxy-1-(4-methoxybenzyl)-6-methyl-3-[phenyl(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2(1H)-one](/img/structure/B2739590.png)

![4-(2-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2739606.png)